molecular formula C9H16Cl2N2O2 B574747 beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride CAS No. 167897-36-1

beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride

Cat. No.: B574747
CAS No.: 167897-36-1
M. Wt: 255.139
InChI Key: NHYWIECLAUHFQY-UHFFFAOYSA-N
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Description

beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of two methoxy groups attached to the beta position of the ethaneamine chain, which is linked to a pyridine ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride typically involves the reaction of 4-pyridineethanamine with methoxy reagents under controlled conditions. One common method includes the use of methanol and a suitable catalyst to introduce the methoxy groups at the beta position of the ethaneamine chain. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the ethaneamine chain, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of substituted pyridineethaneamine derivatives.

Scientific Research Applications

Chemistry: In chemistry, beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the role of pyridine derivatives in enzyme activity and metabolic pathways.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it valuable in the formulation of various products.

Mechanism of Action

The mechanism of action of beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. The methoxy groups and the pyridine ring play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

    beta,beta-Dimethoxy-4-pyridineethanol: Similar structure but with an alcohol group instead of an amine.

    beta,beta-Dimethoxy-4-pyridineethanone: Contains a ketone group instead of an amine.

    4-Pyridineethanamine: Lacks the methoxy groups, making it less versatile in chemical reactions.

Uniqueness: beta,beta-Dimethoxy-4-pyridineethaneamine dihydrochloride is unique due to the presence of two methoxy groups, which enhance its reactivity and binding properties. This makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

2,2-dimethoxy-2-pyridin-4-ylethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.2ClH/c1-12-9(7-10,13-2)8-3-5-11-6-4-8;;/h3-6H,7,10H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYWIECLAUHFQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN)(C1=CC=NC=C1)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698149
Record name 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167897-36-1
Record name 2,2-Dimethoxy-2-(pyridin-4-yl)ethan-1-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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